![molecular formula C18H19N5O2 B6461858 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549020-95-1](/img/structure/B6461858.png)
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-TB-NCPI) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-b]pyridazine family, a group of compounds that have been found to have a wide range of biological activities. 2-TB-NCPI has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in drug discovery and development.
Scientific Research Applications
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for various enzymes, as well as its ability to bind to certain receptors. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Additionally, 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleotides.
Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing damage to the fungal cell membrane .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were analyzed in silico .
Result of Action
The compound’s action results in potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Advantages and Limitations for Lab Experiments
The major advantage of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its ability to act as a substrate for various enzymes and as an inhibitor of certain enzymes, such as COX-2. Additionally, this compound is relatively easy to synthesize and is relatively stable. The major limitation of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its lack of selectivity. This compound has been found to bind to a wide range of receptors, which can lead to unwanted side effects.
Future Directions
There are many potential future directions for the use of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. This compound could be further studied for its potential use in drug discovery and development, as well as its potential use in the synthesis of other compounds, such as peptides and nucleotides. Additionally, this compound could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and pain. Finally, this compound could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a multi-step process which involves the reaction of 2-tert-butyl-N-(2-carbamoylphenyl)imidazole with pyridine-6-carboxamide. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures, usually around 100°C. The resulting product is a white solid which can be isolated and purified using standard techniques.
properties
IUPAC Name |
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-7-5-4-6-11(12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAKRZKHMYYWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
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